![molecular formula C20H18N3+ B14370089 1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium CAS No. 91779-27-0](/img/structure/B14370089.png)
1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium is a complex organic compound that features a pyridinium core substituted with cyanophenyl and dimethylaminophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyridinium Core: This can be achieved through a nucleophilic substitution reaction where a pyridine derivative reacts with an appropriate electrophile.
Substitution with Cyanophenyl and Dimethylaminophenyl Groups: These groups can be introduced via Friedel-Crafts acylation or alkylation reactions, using reagents such as cyanobenzene and dimethylaniline.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium would depend on its specific application. For instance:
In biological systems: It might interact with enzymes or receptors, modulating their activity.
In materials science: It could influence the electronic properties of materials through its conjugated system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Cyanophenyl)-4-phenylpyridin-1-ium: Lacks the dimethylamino group, which might affect its electronic properties.
4-(Dimethylamino)phenylpyridin-1-ium: Lacks the cyanophenyl group, potentially altering its reactivity and applications.
Uniqueness
1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium is unique due to the presence of both cyanophenyl and dimethylaminophenyl groups, which can impart distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
91779-27-0 |
|---|---|
Molekularformel |
C20H18N3+ |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
4-[4-[4-(dimethylamino)phenyl]pyridin-1-ium-1-yl]benzonitrile |
InChI |
InChI=1S/C20H18N3/c1-22(2)19-9-5-17(6-10-19)18-11-13-23(14-12-18)20-7-3-16(15-21)4-8-20/h3-14H,1-2H3/q+1 |
InChI-Schlüssel |
LWNIFEAGFXBXRN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=[N+](C=C2)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


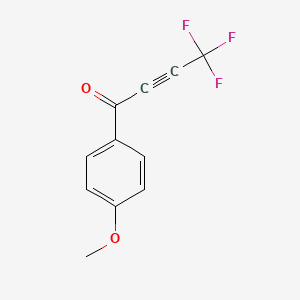

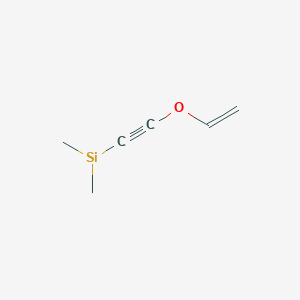
![N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide](/img/structure/B14370041.png)
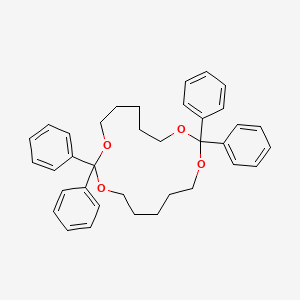

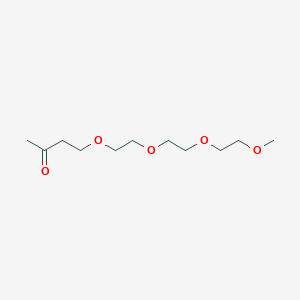
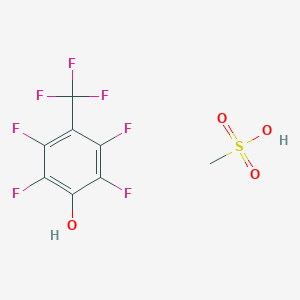
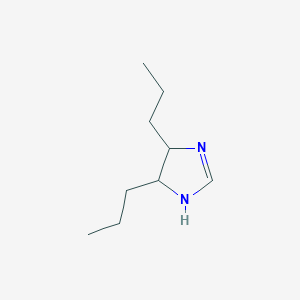
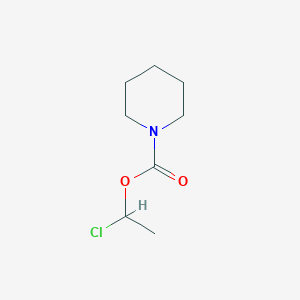
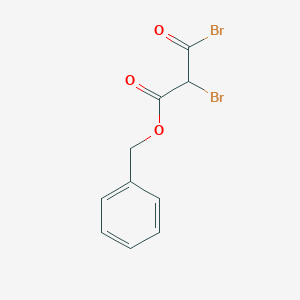
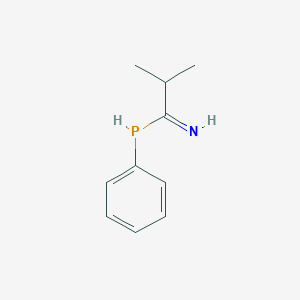
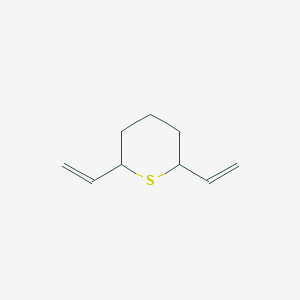
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
